Olivetol Dimethyl Ether physical characteristics and spectral data
Olivetol Dimethyl Ether physical characteristics and spectral data
An In-Depth Technical Guide to Olivetol Dimethyl Ether: Physicochemical Properties and Spectroscopic Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Olivetol Dimethyl Ether (3,5-Dimethoxypentylbenzene), a critical intermediate in synthetic organic chemistry, particularly in the synthesis of cannabinoids.[1][2][3][4] Intended for researchers, chemists, and professionals in drug development, this document delves into the core physical characteristics and detailed spectral data of the compound, supported by established analytical methodologies.
Introduction and Significance
Olivetol Dimethyl Ether, with the CAS Number 22976-40-5, is the dimethoxylated form of olivetol.[3][5][6][7] Its primary significance lies in its role as a precursor in the synthesis of various cannabinoids, including Δ⁹-tetrahydrocannabinol (THC).[1][2] The methoxy groups serve as protecting groups for the hydroxyl functionalities of the resorcinol core, allowing for specific chemical transformations on other parts of the molecule before their eventual deprotection. Understanding its physicochemical and spectral properties is paramount for reaction monitoring, quality control, and the development of robust synthetic protocols.
The structure of Olivetol Dimethyl Ether is foundational to its role in cannabinoid synthesis. The following diagram illustrates its molecular architecture.
Caption: Chemical structure of Olivetol Dimethyl Ether.
Physical and Chemical Properties
Olivetol Dimethyl Ether is typically encountered as a pale yellow oil, though it has also been described as a solid, likely dependent on purity and ambient temperature.[1][7] Its key properties are summarized below, providing a baseline for its handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 22976-40-5 | [5][6][7] |
| Molecular Formula | C₁₃H₂₀O₂ | [5][6][8] |
| Molecular Weight | 208.30 g/mol | [5][8] |
| Appearance | Pale yellow oil or solid | [1][7] |
| Boiling Point | 130 °C | [5][6] |
| Density | 0.978 g/cm³ (at 25 °C) | [5][6] |
| Flash Point | 107.8 °C | [5] |
| Synonyms | 1,3-Dimethoxy-5-pentylbenzene, 3,5-Dimethoxyamylbenzene | [5][6] |
| Storage | Recommended at 10°C - 25°C or -20°C to -80°C | [5][7] |
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of Olivetol Dimethyl Ether. The following sections detail the expected data from key analytical techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy groups, and the aliphatic pentyl chain.
Reported ¹H NMR Data (60 MHz, CDCl₃): [1]
-
δ 6.27 (s, broad, 3H): Aromatic protons (Ar-H). The broad singlet indicates three chemically equivalent or very similar protons on the benzene ring.
-
δ 3.73 (s, 6H): Methoxy protons (Ar-OCH₃). The sharp singlet corresponds to the six protons of the two equivalent methoxy groups.
-
δ 2.53 (t, J=7 Hz, 2H): Benzylic protons (Ar-CH₂). This triplet represents the two protons on the carbon directly attached to the aromatic ring, split by the adjacent methylene group in the pentyl chain.
-
δ 1.90-0.70 (m, 9H): Remaining aliphatic protons of the pentyl chain. This multiplet comprises the signals for the other four methylene groups and the terminal methyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Based on data from a deuterated analog, the following chemical shifts are expected for the carbon atoms in Olivetol Dimethyl Ether.[9]
Expected ¹³C NMR Chemical Shifts (CDCl₃):
-
δ 160.7: Aromatic carbons attached to methoxy groups (C-O).
-
δ 145.4: Aromatic carbon attached to the pentyl chain (C-Alkyl).
-
δ 106.5: Aromatic carbons ortho to the pentyl group (CH).
-
δ 97.5: Aromatic carbon para to the pentyl group (CH).
-
δ 55.2: Methoxy carbons (-OCH₃).
-
δ 36.3, 31.5, 31.05, 22.3: Aliphatic carbons of the pentyl chain (-CH₂-).
-
δ 14.0: Terminal methyl carbon of the pentyl chain (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Olivetol Dimethyl Ether shows characteristic absorptions for C-H bonds (aromatic and aliphatic) and C-O ether linkages.
Key IR Absorption Bands: [1]
-
ν 2930, 2860 cm⁻¹: Aliphatic C-H stretching from the pentyl and methoxy groups.
-
ν 1600 cm⁻¹: Aromatic C=C stretching, characteristic of the benzene ring.
-
ν 1460, 1430 cm⁻¹: C-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. Under electron ionization (EI), Olivetol Dimethyl Ether is expected to show a molecular ion peak and characteristic fragment ions.
Expected Mass Spectrum Data:
-
Molecular Ion Peak [M]⁺: m/z 208, corresponding to the molecular weight of the compound (C₁₃H₂₀O₂).[10]
-
Key Fragment Ions: Fragmentation typically involves the loss of alkyl fragments from the pentyl chain or cleavage related to the methoxy groups. A significant fragment is often observed at m/z 152, corresponding to the dimethoxybenzyl cation after cleavage of the pentyl chain.[9]
Experimental Protocols
The following protocols outline standard methodologies for the preparation and analysis of Olivetol Dimethyl Ether, reflecting common practices in cannabinoid analysis.[11][12][13][14]
Sample Preparation for Spectroscopic Analysis
Objective: To prepare a pure sample of Olivetol Dimethyl Ether for NMR, IR, and MS analysis.
Methodology:
-
Dissolution (for NMR): Accurately weigh approximately 5-10 mg of Olivetol Dimethyl Ether and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).
-
Preparation (for IR): For liquid samples, place a small drop of the neat oil between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Analysis (IR): Obtain the IR spectrum using an FTIR spectrometer.
-
Preparation (for MS): Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane (approx. 1 mg/mL).
-
Analysis (MS): Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet, and acquire the mass spectrum.
Caption: Workflow for sample preparation and spectroscopic analysis.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a sample of Olivetol Dimethyl Ether using HPLC with UV detection.
Causality: HPLC is a preferred method for analyzing non-volatile compounds like Olivetol Dimethyl Ether.[12] A C18 reversed-phase column is chosen for its excellent ability to separate nonpolar to moderately polar compounds based on their hydrophobic interactions. The mobile phase gradient allows for efficient elution and separation from potential impurities.
Methodology:
-
System: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-10 min: Gradient from 70% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 70% B
-
13-15 min: Re-equilibration at 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of Olivetol Dimethyl Ether in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and integrate the peak area of Olivetol Dimethyl Ether to calculate purity as a percentage of the total integrated peak area.
Caption: High-level workflow for HPLC purity analysis.
Conclusion
This technical guide has detailed the essential physical characteristics and comprehensive spectral data for Olivetol Dimethyl Ether. The information and protocols provided serve as a robust resource for scientists engaged in the synthesis and analysis of cannabinoids and related compounds. Adherence to these analytical methodologies will ensure the reliable identification, quantification, and quality control of this pivotal chemical intermediate.
References
- Analytical Techniques Used for Analysis of Cannabinoids (2021). Cannabis Science and Technology.
- A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues (1982). Journal of the Science Society of Thailand.
- Olivetol dimethyl ether | 22976-40-5. Biosynth.
- Analysis of 17 Cannabinoids in Hemp and Cannabis. Sigma-Aldrich.
- Comprehensive Guide to Cannabis Analysis and Testing Methods (2024). AZoLifeSciences.
- A Simple Synthesis of Olivetol. SciSpace.
- Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. MDPI.
- A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry.
- Analytical Techniques Used for Analysis of Cannabinoids. University of Malta.
- Olivetol Dimethyl Ether CAS NO.22976-40-5. GuideChem.
- Olivetol Dimethyl Ether | 22976-40-5. Sigma-Aldrich.
- Catalytic Synthesis of Olivetol and Deriv
- Olivetol, dimethyl ether - Chemical & Physical Properties. Cheméo.
- Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantific
- Olivetol Dimethyl Ether | 22976-40-5. ChemicalBook.
- A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Deriv
- Olivetol, dimethyl ether. NIST WebBook.
Sources
- 1. scienceasia.org [scienceasia.org]
- 2. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Olivetol Dimethyl Ether | 22976-40-5 [chemicalbook.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. biosynth.com [biosynth.com]
- 6. Olivetol Dimethyl Ether, CasNo.22976-40-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. Olivetol Dimethyl Ether | 22976-40-5 [sigmaaldrich.com]
- 8. Olivetol, dimethyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Olivetol, dimethyl ether [webbook.nist.gov]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review [mdpi.com]
- 14. um.edu.mt [um.edu.mt]
